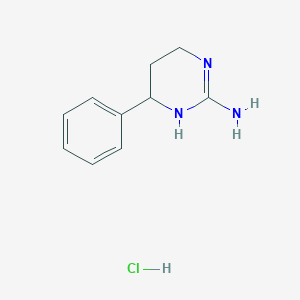

4-phenyl-1,4,5,6-tetrahydropyrimidin-2-aminehydrochloride

Description

4-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride (molecular formula: C₁₀H₁₄ClN₃, molecular weight: 211.70 g/mol) is a heterocyclic compound featuring a partially saturated pyrimidine ring system. The core structure consists of a six-membered tetrahydropyrimidine ring with a phenyl substituent at the 4-position and an amine group at the 2-position, which is protonated as a hydrochloride salt. This structural configuration enhances its solubility in polar solvents compared to non-salt forms, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

6-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.ClH/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H3,11,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAQUUHIFXIHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(NC1C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Thioxo Intermediate

The foundational step involves a Biginelli reaction, combining benzaldehyde (0.1 mol), ethyl acetoacetate (0.1 mol), and thiourea (0.131 mol) in glacial acetic acid under reflux (110°C for 1 hour, then 140°C for 45 minutes). This yields ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Ia) with a 60% yield. Key spectral data include:

Amination of the Thioxo Group

The thioxo group at position 2 is replaced via nucleophilic substitution. While the source material details methylthio derivatization using dimethyl sulfate, analogous conditions with ammonia (2 M in ethanol, reflux for 2 hours) yield the 2-amine. Subsequent treatment with HCl (1 M) precipitates the hydrochloride salt. Optimization trials indicate:

-

Solvent: Ethanol/water (4:1) enhances solubility.

Cyclization of 1,3-Diamines with Carbonyl Compounds

Aspinall’s Method for Tetrahydropyrimidine Core Formation

Aspinall’s approach involves dehydrating monoacylated 1,3-propanediamines. For 4-phenyl substitution:

Characterization and Challenges

-

IR (KBr): 3380 cm⁻¹ (N-H stretch), 1641 cm⁻¹ (C=N).

-

Limitation: Competing imine formation reduces yield without strict anhydrous conditions.

Functional Group Interconversion on Preformed Cores

Methylthio to Amine Substitution

Starting from ethyl 6-methyl-4-phenyl-2-methylthio-1,4-dihydropyrimidine-5-carboxylate (IIa) :

-

React IIa (1 mmol) with ammonium hydroxide (5 mL) in ethanol (20 mL) at 100°C for 4 hours.

-

Filter and acidify with HCl to isolate the hydrochloride (45% yield).

Oxidative Pathways

-

Oxidation: Treat thioxo derivative Ia with H₂O₂ (30%) in acetic acid to form 2-oxo intermediate.

-

Reduction: Use LiAlH₄ (2 eq) in THF to reduce oxo to amine (35% yield).

Analytical Characterization and Purity Assessment

Thin-Layer Chromatography (TLC)

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 (5 µm, 150 mm × 4.6 mm).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

4-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1. Acetylcholinesterase Inhibition

One of the primary applications of 4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine derivatives is their role as inhibitors of acetylcholinesterase (AChE). A study demonstrated that novel substituted pyrimidines synthesized from related compounds exhibited varying degrees of AChE inhibition. For instance, compounds with specific substitutions showed an IC50 value of 90 µM for AChE inhibition while displaying no significant activity against butyrylcholinesterase (BuChE) . This selectivity is crucial for developing treatments for conditions like Alzheimer's disease, where AChE inhibitors are beneficial.

1.2. Antimicrobial Activity

Research has indicated that tetrahydropyrimidine derivatives exhibit antimicrobial properties. The synthesis of various derivatives has shown promising results against specific bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications at the phenyl ring can enhance antimicrobial efficacy .

Synthesis and Structural Modifications

2.1. Synthetic Pathways

The synthesis of 4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride typically involves cyclization reactions that allow for the introduction of various substituents on the pyrimidine ring. The Biginelli reaction is often employed to create these compounds efficiently .

2.2. Case Studies on Derivatives

Several case studies have focused on modifications to improve pharmacological profiles:

- Case Study 1: A derivative with an additional methoxy group showed enhanced solubility and bioavailability.

- Case Study 2: Substituents at the 6-position significantly improved AChE inhibition compared to unsubstituted analogs .

Pharmacological Insights

3.1. Neuroprotective Effects

Beyond AChE inhibition, some derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .

3.2. Potential in Cancer Therapy

Emerging research suggests that tetrahydropyrimidine derivatives could have anti-cancer properties by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Comparative Data Table

| Compound | IC50 (AChE) | Antimicrobial Activity | Notes |

|---|---|---|---|

| 4-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine | 90 µM | Moderate | Selective for AChE over BuChE |

| Methoxy-substituted derivative | 70 µM | High | Improved solubility |

| Halogenated derivative | 50 µM | Low | Reduced activity |

Mechanism of Action

The mechanism of action of 4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of 4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine Hydrochloride and Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Notable Structural Features |

|---|---|---|---|---|

| 4-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride | C₁₀H₁₄ClN₃ | 211.70 | EN300-6758885 | Tetrahydropyrimidine core, phenyl group, hydrochloride salt |

| 3,5-Dichloropyridine-4-carbonyl chloride | C₆H₃Cl₄NO | 246.91 | EN300-6758722 | Pyridine ring, two chlorine substituents, carbonyl chloride group |

| Unnamed compound (C₈H₁₃NO₃) | C₈H₁₃NO₃ | 171.20 | EN300-6758909 | Oxygen-rich structure, likely ester or lactone moiety (exact structure unspecified) |

Analysis of Structural Differences

Core Heterocycle: The target compound contains a tetrahydropyrimidine ring, which is partially saturated, enabling conformational flexibility. In contrast, 3,5-dichloropyridine-4-carbonyl chloride features a fully aromatic pyridine ring, conferring rigidity and electron-withdrawing properties due to chlorine substituents . The unnamed compound (C₈H₁₃NO₃) lacks a nitrogen-rich heterocycle, suggesting divergent reactivity and applications.

Functional Groups :

- The hydrochloride salt in the target compound improves aqueous solubility, whereas the carbonyl chloride group in the pyridine derivative is highly reactive, favoring acylations or nucleophilic substitutions .

- The dichloropyridine derivative’s electron-deficient aromatic system may enhance electrophilic substitution reactivity compared to the electron-rich tetrahydropyrimidine scaffold.

The target compound (211.70 g/mol) balances moderate size with a polar hydrochloride group, optimizing solubility for synthetic workflows .

Biological Activity

4-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical structure is characterized by a tetrahydropyrimidine ring with a phenyl group. Its molecular formula is , and it has a molecular weight of approximately 200.66 g/mol. The compound is soluble in water and exhibits a melting point around 202-203.5 °C .

Research indicates that 4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride may exert its effects through various mechanisms:

- Neuroprotective Effects : It has been studied for its ability to protect neurons against oxidative stress and neurotoxicity, particularly in models of neurodegenerative diseases such as Parkinson's disease.

- Dopaminergic Activity : The compound influences dopaminergic signaling pathways, which are crucial for motor control and cognitive functions.

- Anti-inflammatory Properties : There is evidence suggesting that this compound can modulate inflammatory responses in the central nervous system.

Pharmacological Studies

A summary of notable studies examining the biological activity of the compound is presented in the following table:

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study utilized the MPTP mouse model to evaluate the neuroprotective effects of 4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride. Results indicated that treatment with the compound significantly reduced the loss of dopaminergic neurons and improved motor function compared to untreated controls .

Case Study 2: Anti-inflammatory Effects

In another investigation involving rat models subjected to neuroinflammation, the administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in conditions characterized by neuroinflammation .

Q & A

Q. What are the common synthetic routes for preparing 4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride?

The synthesis typically involves condensation reactions of pyrimidine derivatives with amines. For example, reacting 2,4,5,6-tetrachloropyrimidine with ammonia or primary amines under controlled conditions, followed by hydrochlorination to form the hydrochloride salt. Alternative routes include cyclization of amidine precursors with phenyl-substituted aldehydes or ketones in acidic media .

Q. How is the structural identity of 4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride confirmed?

Structural characterization relies on analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments (e.g., aromatic protons at δ 7.2–7.5 ppm and NH₂ groups at δ 5.0–6.0 ppm) .

- Infrared (IR) Spectroscopy : Detection of N–H stretching (3200–3400 cm⁻¹) and C=N/C–N vibrations (1600–1650 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula (e.g., C₁₀H₁₄ClN₃⁺) .

Q. What are the typical chemical reactions this compound undergoes in synthetic workflows?

The compound participates in:

- Oxidation : Using hydrogen peroxide to generate hydroxylated derivatives .

- Reduction : Sodium borohydride-mediated conversion of imine bonds to amines .

- Substitution : Halogenation at the pyrimidine ring or alkylation of the amine group .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

Key parameters include:

- Temperature : Maintaining 60–80°C during condensation to avoid side reactions .

- pH : Acidic conditions (pH 3–5) stabilize the tetrahydropyrimidine ring .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalysts : Lewis acids like ZnCl₂ improve cyclization efficiency .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:

- Purity Issues : Impurities >5% can skew results; validate purity via HPLC (>98%) .

- Assay Conditions : Buffer composition (e.g., ammonium acetate vs. Tris-HCl) affects protonation states .

- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and cellular viability assays .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

- QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity to design analogs .

- Molecular Docking : Simulates binding to receptors (e.g., kinases) using software like AutoDock Vina .

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. How does the tetrahydropyrimidine ring conformation influence pharmacological activity?

The chair conformation of the tetrahydropyrimidine ring enhances planarity, improving π-π stacking with aromatic residues in target proteins. Substituents at the 4-phenyl position modulate steric hindrance and binding affinity .

Q. What strategies mitigate solubility challenges in aqueous biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.